Cas no 1178687-41-6 (6-(Isobutylamino)pyridazine-3-carboxylic Acid)

6-(イソブチルアミノ)ピリダジン-3-カルボン酸は、ピリダジン骨格にイソブチルアミノ基とカルボキシル基を有する有機化合物です。この化合物は医薬品中間体や農薬合成において重要な役割を果たし、特にその特異的な分子構造により標的分子との高い親和性が期待されます。カルボキシル基の存在により、さらなる誘導体化が可能であり、多様な生物活性化合物の合成に利用できます。また、良好な溶解性と安定性を示すため、実験室規模から工業スケールまでの合成プロセスに適しています。

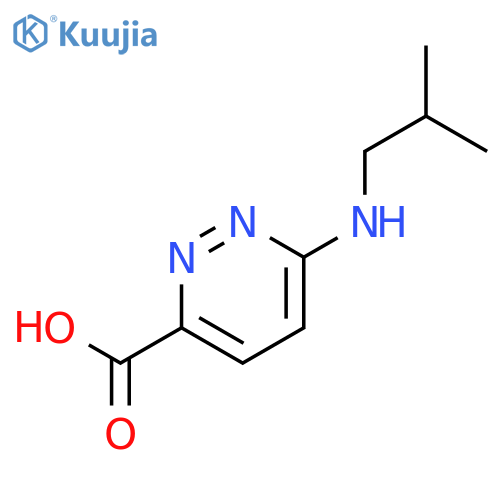

1178687-41-6 structure

商品名:6-(Isobutylamino)pyridazine-3-carboxylic Acid

CAS番号:1178687-41-6

MF:C9H13N3O2

メガワット:195.218421697617

MDL:MFCD12152628

CID:2083197

PubChem ID:60790860

6-(Isobutylamino)pyridazine-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6-(Isobutylamino)pyridazine-3-carboxylic Acid

- CS-0335134

- SY028801

- DB-253477

- 1178687-41-6

- AKOS010006325

- 6-(Isobutylamino)pyridazine-3-carboxylicAcid

- MFCD12152628

- 6-(2-methylpropylamino)pyridazine-3-carboxylic acid

- 6-(Isobutylimino)-1,6-dihydropyridazine-3-carboxylic acid

- AC3093

- 6-[(2-methylpropyl)amino]pyridazine-3-carboxylic acid

-

- MDL: MFCD12152628

- インチ: InChI=1S/C9H13N3O2/c1-6(2)5-10-8-4-3-7(9(13)14)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)(H,13,14)

- InChIKey: OQJNDYYEARMXBO-UHFFFAOYSA-N

- ほほえんだ: CC(C)CN=C1C=CC(=NN1)C(=O)O

計算された属性

- せいみつぶんしりょう: 195.100776666Da

- どういたいしつりょう: 195.100776666Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

6-(Isobutylamino)pyridazine-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM324432-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$310 | 2021-08-18 | |

| eNovation Chemicals LLC | D528188-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$990 | 2024-07-20 | |

| eNovation Chemicals LLC | D528188-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$990 | 2025-02-18 | |

| Alichem | A029189798-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM324432-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$324 | 2023-03-07 | |

| Ambeed | A318006-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95+% | 1g |

$327.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405804-1g |

6-(Isobutylimino)-1,6-dihydropyridazine-3-carboxylic acid |

1178687-41-6 | 95+% | 1g |

¥5028.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D528188-1g |

6-(Isobutylamino)pyridazine-3-carboxylic Acid |

1178687-41-6 | 95% | 1g |

$990 | 2025-02-28 | |

| Apollo Scientific | OR470968-1g |

6-(Isobutylamino)pyridazine-3-carboxylic acid |

1178687-41-6 | 1g |

£490.00 | 2023-09-01 |

6-(Isobutylamino)pyridazine-3-carboxylic Acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

1178687-41-6 (6-(Isobutylamino)pyridazine-3-carboxylic Acid) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1178687-41-6)6-(Isobutylamino)pyridazine-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):294.0